molecular formula C8H9F3N2 B1391888 (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine CAS No. 886364-82-5

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine

Cat. No.: B1391888
CAS No.: 886364-82-5
M. Wt: 190.17 g/mol
InChI Key: HBSGXPCKIDZNIF-UHFFFAOYSA-N
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Description

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the ethylamine group. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine with ethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (1-[6-(Trifluoromethyl)pyridin-3-YL]methyl)amine
  • (1-[6-(Trifluoromethyl)pyridin-3-YL]propyl)amine
  • (1-[6-(Trifluoromethyl)pyridin-3-YL]butyl)amine

Uniqueness

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine stands out due to its specific trifluoromethyl substitution, which imparts unique electronic properties and enhances its stability and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Biological Activity

(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound is characterized by a pyridine ring substituted with a trifluoromethyl group and an ethylamine side chain. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

This compound has been studied for its pharmacological effects, particularly as a ligand for various receptors in the central nervous system. Its biological activity can be attributed to several factors:

  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, impacting pathways related to mood and cognition.
  • Enzyme Inhibition : It interacts with specific enzymes, making it a candidate for developing enzyme inhibitors that could have therapeutic applications.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group is believed to enhance binding affinity, leading to modulation of receptor activity.

Case Studies

  • CNS Receptor Interaction : Studies have demonstrated that this compound exhibits high binding affinity for serotonin receptors, which are crucial in regulating mood and anxiety. This suggests potential applications in treating psychiatric disorders.
  • Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, showing effectiveness against specific bacterial strains. Further studies are needed to quantify this activity.

Data Table: Comparative Biological Activity

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compoundPyridine with trifluoromethyl and ethylamineEnhanced lipophilicityCNS receptor modulation
2-MethylpyridineMethyl group at position 2 on pyridineLacks trifluoromethyl groupLess effective in receptor binding
4-TrifluoromethylpyridineTrifluoromethyl at position 4Different position affects activityLimited CNS interaction
EthylamineSimple ethyl substitutionLacks aromatic characterMinimal biological activity

Applications in Medicinal Chemistry

The compound serves as a building block in the synthesis of various pharmaceutical agents, including:

  • Antiviral Drugs : Its structural features may enhance the efficacy of antiviral compounds.
  • Anticancer Agents : The ability to modulate enzyme activity positions it as a candidate for cancer therapeutics.

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGXPCKIDZNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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